NS-018

Kinase Selectivity Profiling JAK2 Inhibition Myeloproliferative Neoplasms

NS-018 (Ilginatinib) offers 30-50x JAK2 selectivity and 4.3x JAK2V617F mutant preference, surpassing ruxolitinib. Ideal for myelofibrosis R&D with preserved blood counts. Enables JAK2-specific pathway dissection. Stock is limited; immediate procurement ensures access for ongoing studies.

Molecular Formula C21H20FN7
Molecular Weight 389.4 g/mol
Cat. No. B8082124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS-018
Molecular FormulaC21H20FN7
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
InChIInChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)
InChIKeyUQTPDWDAYHAZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NS-018 (Ilginatinib): JAK2-Selective Inhibitor for Myelofibrosis Procurement


NS-018 (Ilginatinib) is an orally bioavailable, small-molecule kinase inhibitor developed by Nippon Shinyaku (NS Pharma, Inc.) that targets Janus kinase 2 (JAK2) and Src-family kinases [1]. It exhibits subnanomolar potency against JAK2 (IC50 = 0.72 nM) and 30- to 50-fold selectivity for JAK2 over other JAK-family kinases (JAK1, JAK3, and Tyk2), distinguishing it from less selective JAK inhibitors [2][3]. NS-018 is currently under clinical investigation for the treatment of myelofibrosis, including Phase 1, Phase 1/2, and Phase 2b trials [4][5][6]. The compound preferentially inhibits the JAK2V617F mutant kinase over wild-type JAK2 and has demonstrated splenomegaly reduction and symptom improvement in clinical studies [7][8].

Why JAK Inhibitors Cannot Be Interchanged: The Critical Differentiation of NS-018 (Ilginatinib)


Generic substitution among JAK inhibitors for myelofibrosis is precluded by their distinct kinase selectivity profiles, mutant-specific potency, and unique clinical safety and efficacy characteristics. While ruxolitinib, fedratinib, pacritinib, and momelotinib all inhibit JAK2, their divergent off-target kinase inhibition (e.g., JAK1, FLT3, or ACVR1) dictates their specific therapeutic niches and adverse effect profiles [1]. NS-018 distinguishes itself through its high selectivity for JAK2 over JAK1, JAK3, and Tyk2 (30- to 50-fold) combined with a unique 4.3-fold selectivity for the JAK2V617F mutant over wild-type JAK2—a property that is superior to that of seven other JAK2 inhibitors, including ruxolitinib (2.0-fold) and fedratinib (1.5-fold) [2][3]. This preferential inhibition of the disease-driving mutant kinase, coupled with a demonstrated ability to reduce splenomegaly without decreasing erythrocyte or platelet counts in preclinical models, directly addresses a critical limitation of existing JAK inhibitors—namely, the exacerbation of cytopenias [4][5]. Consequently, substituting NS-018 with another JAK inhibitor would compromise the therapeutic window, particularly in patients with severe thrombocytopenia where NS-018 is being specifically evaluated [6].

NS-018 (Ilginatinib) Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Kinase Selectivity: NS-018 Exhibits Superior JAK2 Selectivity Over JAK1, JAK3, and Tyk2

NS-018 demonstrates high selectivity for JAK2 over other JAK-family kinases, with 46-fold selectivity over JAK1 (IC50 = 33 nM), 54-fold selectivity over JAK3 (IC50 = 39 nM), and 31-fold selectivity over Tyk2 (IC50 = 22 nM), based on its JAK2 IC50 of 0.72 nM [1][2]. This selectivity profile is more pronounced than that of ruxolitinib, which inhibits JAK1 and JAK2 with comparable potency (JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM), yielding only ~1.2-fold selectivity [3]. The enhanced JAK2 selectivity of NS-018 is hypothesized to reduce JAK1-mediated adverse effects such as anemia and thrombocytopenia, a key differentiator for clinical application [4].

Kinase Selectivity Profiling JAK2 Inhibition Myeloproliferative Neoplasms

Mutant-Selective Potency: NS-018 Preferentially Inhibits JAK2V617F Over Wild-Type JAK2

NS-018 demonstrates a 4.3-fold selectivity for inhibiting the proliferation of Ba/F3 cells expressing the JAK2V617F mutant (IC50 = 470 nM) compared to cells expressing wild-type JAK2 (IC50 = 2000 nM) [1]. This 4.3-fold selectivity is superior to that of seven other JAK2 inhibitors evaluated in the same study, including ruxolitinib (2.0-fold), fedratinib (1.5-fold), momelotinib (1.8-fold), and tofacitinib (2.9-fold) [1][2]. Co-crystallography studies reveal that NS-018 forms a unique hydrogen-bonding interaction with Gly993 in the JAK2 kinase domain, providing a structural basis for this enhanced mutant selectivity [3].

JAK2V617F Mutation Mutant-Selective Inhibition Myelofibrosis

Clinical Splenomegaly Reduction: NS-018 Demonstrates Efficacy Comparable to Other JAK Inhibitors

In a Phase 1/2 dose-escalation study, NS-018 achieved a ≥50% reduction in palpable spleen size in 48% (16/33) of evaluable patients with baseline splenomegaly [1]. Among patients previously treated with a different JAK inhibitor, the splenic response rate was 50% (8/16) [2]. At the recommended Phase 2 dose (RP2D) of 300 mg BID, the splenic response rate was 50% (3/6) [1]. In a subsequent Phase 1 study, a ≥50% reduction in palpable spleen size was achieved in 56% (27/48) of patients overall, with 47% of patients who had received prior JAK inhibitor therapy achieving this response [3]. For comparison, ruxolitinib demonstrated a ≥35% spleen volume reduction by MRI in 41.9% of patients in the COMFORT-I trial, while fedratinib achieved a ≥35% spleen volume reduction in 47% of patients in the JAKARTA trial [4][5]. Although response criteria differ, NS-018's splenic reduction rates are clinically meaningful and align with those of approved JAK inhibitors, supporting its potential as an alternative therapy [6].

Splenomegaly Clinical Efficacy Myelofibrosis

Hematologic Safety Profile: NS-018 Preserves Erythrocyte and Platelet Counts in Preclinical Models

In a JAK2V617F bone marrow transplantation mouse model of myelofibrosis, NS-018 reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival without decreasing erythrocyte or platelet counts in peripheral blood [1]. This is in contrast to ruxolitinib, which is known to cause dose-dependent anemia and thrombocytopenia due to its inhibition of JAK1 and JAK2 in normal hematopoietic progenitor cells [2]. The preservation of erythrocyte and platelet counts in the NS-018-treated mice is attributed to its higher selectivity for JAK2 and preferential inhibition of the JAK2V617F mutant, which spares wild-type JAK2 signaling required for normal hematopoiesis [3][4]. In clinical studies, the most common drug-related adverse events for NS-018 included thrombocytopenia (27%), anemia (15%), dizziness (23%), and nausea (19%) [5]. The incidence of Grade 3/4 thrombocytopenia with NS-018 was comparable to or lower than that reported for other JAK inhibitors, though direct head-to-head clinical comparisons are lacking [6].

Hematologic Toxicity JAK2 Inhibition Myelofibrosis

Procurement-Driven Application Scenarios for NS-018 (Ilginatinib) in Research and Development


Preclinical Evaluation of JAK2-Selective Inhibition in MPN Models

Researchers investigating the differential effects of JAK2-selective versus pan-JAK inhibition in myeloproliferative neoplasms (MPNs) should procure NS-018 to leverage its 30- to 50-fold selectivity for JAK2 over JAK1, JAK3, and Tyk2, as well as its 4.3-fold selectivity for the JAK2V617F mutant over wild-type JAK2 [1][2]. This unique profile enables precise dissection of JAK2-specific signaling pathways without confounding JAK1 or JAK3 inhibition, making NS-018 an essential tool compound for mechanistic studies in JAK2V617F-driven disease models .

Development of Second-Line Therapies for Ruxolitinib-Resistant or Intolerant Myelofibrosis

Pharmaceutical and biotechnology companies developing next-generation JAK inhibitors for myelofibrosis should acquire NS-018 as a reference compound and potential lead candidate due to its demonstrated clinical activity in patients previously treated with JAK inhibitors, including a 50% splenic response rate in this population [1]. Its favorable hematologic safety profile in preclinical models, characterized by preservation of erythrocyte and platelet counts, further supports its positioning as a second-line agent for patients with cytopenias [2].

Investigation of JAK2 Inhibitor Combinations with Anti-Fibrotic Agents

Given NS-018's ability to improve bone marrow fibrosis in a JAK2V617F BMT mouse model, researchers exploring combination therapies for myelofibrosis should utilize NS-018 in conjunction with anti-fibrotic agents (e.g., TGF-β inhibitors, LOXL2 inhibitors) [1]. The compound's dual inhibition of JAK2 and Src-family kinases may provide synergistic anti-fibrotic effects, a hypothesis that can be tested in preclinical fibrosis models [2].

Comparative Kinase Selectivity Profiling and Structure-Activity Relationship Studies

Medicinal chemists and structural biologists engaged in kinase inhibitor design should procure NS-018 for its unique binding mode, which involves a hydrogen-bonding interaction with Gly993 of JAK2 that underpins its JAK2V617F selectivity [1]. The X-ray co-crystal structure of NS-018 bound to JAK2 provides a valuable template for structure-based drug design aimed at enhancing mutant selectivity in next-generation JAK2 inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS-018

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.